1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene
Overview
Description
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is a chemical compound with the following properties:
- Chemical Formula : C<sub>7</sub>H<sub>2</sub>BrF<sub>3</sub>O
- CAS Number : 17823-46-0
- Molecular Weight : 296.97 g/mol
- Linear Formula : BrC<sub>6</sub>F<sub>4</sub>CF<sub>3</sub>
- Appearance : It is likely a colorless or pale yellow solid.
Synthesis Analysis
The synthesis of this compound involves introducing a bromine atom into the tetrafluoro-4-(trifluoromethoxy)benzene molecule. Specific synthetic methods and reaction conditions would need to be explored in relevant literature.
Molecular Structure Analysis
The molecular structure of 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene consists of a benzene ring with four fluorine atoms and one bromine atom attached. The trifluoromethoxy group (OCF<sub>3</sub>) is also present. For a visual representation, refer to the 3D structure.
Chemical Reactions Analysis
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene may participate in various chemical reactions, including substitution reactions, nucleophilic additions, and cross-coupling reactions. Investigating its reactivity and potential applications would require further research.
Physical And Chemical Properties Analysis
- Melting Point : Not specified in the available data.
- Boiling Point : Not specified in the available data.
- Solubility : Solubility in various solvents would need to be investigated.
- Stability : Stability under different conditions (temperature, light, etc.) should be assessed.
Scientific Research Applications
Aryne Route Synthesis
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene is used in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes through an aryne route. This process involves the generation of specific phenyllithium intermediates, which can be further processed into various naphthalenes and naphthols, showcasing its utility in complex organic syntheses (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
This chemical is also a valuable starting material in organometallic synthesis. It can lead to the formation of different organometallic intermediates like phenylmagnesium, phenyllithium, and phenylcopper, which are significant in various synthetic applications (Porwisiak & Schlosser, 1996).
Halogenation and Stability Studies
Research has been conducted on the controlled halogenation of this compound and its derivatives, leading to the creation of mono-, di-, tri-, and tetrachloro derivatives. These derivatives exhibit good thermal stability, which is critical in materials science and industrial applications (Herkes, 1977).
Safety And Hazards
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene may pose hazards related to its bromine content and fluorinated groups. Safety precautions should include proper handling, storage, and disposal procedures. Consult relevant safety data sheets (SDS) for detailed information.
Future Directions
Future research could explore:
- Applications : Investigate potential applications in materials science, pharmaceuticals, or agrochemicals.
- Derivatives : Synthesize derivatives with modified properties.
- Toxicology : Assess its toxicity and environmental impact.
Remember that this analysis is based on available data, and further scientific investigation is essential for a comprehensive understanding of this compound.
properties
IUPAC Name |
1-bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7BrF7O/c8-1-2(9)4(11)6(5(12)3(1)10)16-7(13,14)15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMUCYHQKDURTKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)Br)F)F)OC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7BrF7O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethoxy)benzene |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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